molecular formula C37H35N3O3 B2534732 Methyl (E)-3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)-6-(methylamino)-2-naphthamido)phenyl)acrylate CAS No. 2115706-15-3

Methyl (E)-3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)-6-(methylamino)-2-naphthamido)phenyl)acrylate

Cat. No. B2534732
CAS RN: 2115706-15-3
M. Wt: 569.705
InChI Key: YNYQIAXAWCYQSO-UFFVCSGVSA-N
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Description

The compound appears to contain several functional groups, including an acrylate group, a biphenyl group, and multiple amine groups. The presence of these groups suggests that the compound could have interesting chemical properties and potential uses in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a large number of atoms. The exact structure would depend on the specific arrangement and connectivity of these atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amine group could make the compound soluble in polar solvents .

Scientific Research Applications

  • Synthesis and Cyclization Reactions :

    • Methyl 3-(dimethylamino) acrylates containing trifluoromethylsulfenyl-, trifluoromethylsulfinyl-, and trifluoromethylsulfonyl groups were synthesized. These compounds demonstrated utility in reactions with aliphatic and aromatic amidines to produce substituted pyrimidones. Cyclization reactions of enaminones with urea or thiourea led to derivatives of uracil or thiouracil (Sokolenko et al., 2017).
  • Synthesis of Fused Pyranones and Pyridones :

    • The enaminonitrile 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide reacted with C,O-binucleophiles and C,N-binucleophiles to afford various derivatives, demonstrating the versatility of enaminonitrile in the synthesis of complex molecules (Bondock, Tarhoni & Fadda, 2014).
  • N-Methylated Diaminonaphthalenes as Nucleophiles :

    • The reaction of 1-dimethylamino-8-(methylamino)naphthalene with various dihalogenoalkanes led to the formation of novel heterocyclic compounds. This study highlights the potential of N-methylated diaminonaphthalenes as bifunctional nucleophiles in organic synthesis (Ozeryanskii, Kolupaeva & Pozharskii, 2020).
  • Microwave-Assisted Synthesis and LCST-Behavior Control :

    • The microwave-assisted synthesis of alkaline N-[3-(dimethylamino)propyl]methacrylamide and acrylamide monomers was achieved, highlighting a rapid synthesis method. The study also explored the control of LCST (lower critical solution temperature) behavior in water (Schmitz & Ritter, 2007).
  • Cytotoxic Activity of Carboxamide Derivatives :

    • Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for cytotoxic activity against various cancer cell lines. Some compounds displayed potent cytotoxicity, demonstrating the potential for medical applications (Deady et al., 2003).
  • Recognition of Hydrophilic Compounds :

    • Self-assembled aggregates of a new fluoroalkylated end-capped acrylamide oligomer were able to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media (Sawada et al., 2000).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could be in various fields, such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

methyl (E)-3-[3-[[4-[4-(dimethylamino)phenyl]phenyl]methyl-[6-(methylamino)naphthalene-2-carbonyl]amino]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35N3O3/c1-38-33-18-15-30-23-32(14-13-31(30)24-33)37(42)40(35-7-5-6-26(22-35)10-21-36(41)43-4)25-27-8-11-28(12-9-27)29-16-19-34(20-17-29)39(2)3/h5-24,38H,25H2,1-4H3/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYQIAXAWCYQSO-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)C=C(C=C2)C(=O)N(CC3=CC=C(C=C3)C4=CC=C(C=C4)N(C)C)C5=CC=CC(=C5)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC2=C(C=C1)C=C(C=C2)C(=O)N(CC3=CC=C(C=C3)C4=CC=C(C=C4)N(C)C)C5=CC=CC(=C5)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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